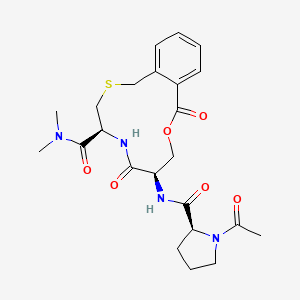

Keap1-Nrf2-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H30N4O6S |

|---|---|

Molecular Weight |

490.6 g/mol |

IUPAC Name |

(5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide |

InChI |

InChI=1S/C23H30N4O6S/c1-14(28)27-10-6-9-19(27)21(30)24-17-11-33-23(32)16-8-5-4-7-15(16)12-34-13-18(25-20(17)29)22(31)26(2)3/h4-5,7-8,17-19H,6,9-13H2,1-3H3,(H,24,30)(H,25,29)/t17-,18-,19+/m1/s1 |

InChI Key |

URYMNBQTISFUDY-QRVBRYPASA-N |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC=C3CSC[C@@H](NC2=O)C(=O)N(C)C |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)NC2COC(=O)C3=CC=CC=C3CSCC(NC2=O)C(=O)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of a Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitor: A Technical Guide

Note: Initial searches for a specific molecule designated "Keap1-Nrf2-IN-5" did not yield a publicly documented compound. Therefore, this guide will focus on a representative and well-characterized potent, non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, identified as "compound 2" in the 2014 Journal of Medicinal Chemistry publication by Jiang et al. This compound serves as an excellent case study for the discovery and characterization of direct Keap1-Nrf2 inhibitors.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under basal conditions, Keap1, a substrate adaptor for the Cul3-Rbx1 E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm, leading to its continuous ubiquitination and subsequent proteasomal degradation.[2][3] This process maintains low intracellular levels of Nrf2.

In response to oxidative stress, reactive cysteine residues within Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This prevents Nrf2 degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), thereby initiating a coordinated antioxidant and detoxification response.[4][5]

Directly inhibiting the Keap1-Nrf2 PPI with small molecules presents a promising therapeutic strategy for diseases associated with oxidative stress, as it mimics the natural activation of this protective pathway without relying on electrophilic compounds that can have off-target effects.[1][6]

Quantitative Data for Compound 2

Compound 2 is a potent, non-covalent inhibitor of the Keap1-Nrf2 PPI. Its discovery and characterization have provided significant insights into the development of direct Nrf2 activators. The key quantitative data for compound 2 are summarized in the table below.

| Parameter | Value | Assay Method | Reference |

| Binding Affinity (Kd) | 3.59 nM | Not specified, likely SPR or ITC | [7] |

| Inhibitory Potency (EC50) | 28.6 nM | Fluorescence Polarization (FP) Assay | [7] |

| Cellular Activity | Dose-dependent activation | ARE-Luciferase Reporter Assay | [7] |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of compound 2 and similar Keap1-Nrf2 PPI inhibitors.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction

This assay is used to quantify the inhibitory potency of a compound on the Keap1-Nrf2 PPI in a biochemical setting.

-

Principle: The assay measures the change in polarization of a fluorescently labeled Nrf2-derived peptide upon binding to the Keap1 Kelch domain. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low polarization. When bound to the much larger Keap1 protein, the tumbling rate slows, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.

-

Materials:

-

Recombinant human Keap1 Kelch domain protein.

-

FITC-labeled 9-mer Nrf2 peptide (FITC-LDEETGEFL-NH2).

-

Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20.

-

384-well, non-binding, black microplates.

-

Test compound (e.g., compound 2) serially diluted in DMSO.

-

-

Procedure:

-

Prepare the assay solution in each well of the 384-well plate with a final volume of 40 µL.

-

Add 10 µL of 4 nM FITC-9mer Nrf2 peptide and 10 µL of 12 nM Keap1 Kelch domain protein.

-

Add 10 µL of the test inhibitor at varying concentrations.

-

Add 10 µL of HEPES buffer.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure fluorescence polarization on a suitable plate reader using excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

-

Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

ARE-Luciferase Reporter Assay for Nrf2 Activation

This cell-based assay measures the ability of a compound to activate the Nrf2 signaling pathway and induce the transcription of ARE-dependent genes.

-

Principle: A reporter cell line is engineered to contain a luciferase gene under the control of an ARE promoter. Activation of Nrf2 by an inhibitor leads to the expression of luciferase, which can be quantified by measuring the luminescence produced upon the addition of a substrate.

-

Materials:

-

HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE-C8).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

96-well, white, clear-bottom cell culture plates.

-

Test compound (e.g., compound 2) dissolved in DMSO.

-

Luciferase assay reagent (e.g., Promega Luciferase Assay System).

-

-

Procedure:

-

Seed HepG2-ARE-C8 cells into a 96-well plate at a suitable density (e.g., 1.2 x 104 cells/well) and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound for 24 hours.

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a lysis buffer and transfer the lysate to a white 96-well plate.

-

Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

-

Data Analysis: The results are typically expressed as fold induction of luciferase activity compared to the vehicle-treated control cells.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This assay is used to measure the change in mRNA levels of Nrf2 target genes (e.g., NQO1, HO-1) in response to treatment with an inhibitor.

-

Principle: Total RNA is extracted from cells, reverse-transcribed into complementary DNA (cDNA), and then the cDNA is used as a template for PCR with gene-specific primers. The amplification of the target genes is monitored in real-time using a fluorescent dye (e.g., SYBR Green).

-

Materials:

-

Cells (e.g., HCT116 or HepG2).

-

Test compound (e.g., compound 2).

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green PCR Master Mix.

-

Primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

-

Procedure:

-

Treat cells with the test compound for a specified period (e.g., 12 or 24 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and SYBR Green Master Mix. The PCR conditions are typically an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.

-

-

Data Analysis: The relative mRNA expression levels are calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. The results are presented as fold change relative to the vehicle-treated control.

Visualizations

Signaling Pathway

Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of a Keap1-Nrf2 inhibitor.

Logical Relationship (Mechanism of Action)

Caption: Mechanism of action of Compound 2 as a direct inhibitor of the Keap1-Nrf2 interaction.

References

- 1. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Keap1-Nrf2 Inhibitor: Keap1-Nrf2-IN-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and the biological context of the Keap1-Nrf2 inhibitor, Keap1-Nrf2-IN-5. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of modulating the Keap1-Nrf2 signaling pathway.

Chemical Structure and Properties

This compound is a small molecule inhibitor designed to disrupt the protein-protein interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (5S,8R)-8-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-N,N-dimethyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carboxamide | PubChem[1] |

| Molecular Formula | C23H30N4O6S | PubChem[1] |

| Molecular Weight | 490.6 g/mol | PubChem[1] |

| Canonical SMILES | CC(=O)N1CCCC[C@H]1C(=O)N[C@@H]2COC(=O)C3=CC=CC=C3CSC--INVALID-LINK--C(=O)N(C)C | PubChem[1] |

| ChEMBL ID | CHEMBL4757224 | PubChem[1] |

| CAS Number | 2696272-70-3 | PubChem[1] |

The Keap1-Nrf2 Signaling Pathway and Mechanism of Inhibition

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for the Cul3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This process keeps the intracellular levels of Nrf2 low.

In the presence of oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This prevents the degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and proteins involved in glutathione synthesis and regeneration.

This compound is designed to act as a competitive inhibitor, directly binding to the Kelch domain of Keap1 where Nrf2 would normally bind. By occupying this binding pocket, the inhibitor prevents the formation of the Keap1-Nrf2 complex, thereby stabilizing Nrf2 and leading to the activation of the ARE-dependent gene expression.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize Keap1-Nrf2 protein-protein interaction (PPI) inhibitors like this compound.

Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Binding

This in vitro assay is used to quantify the binding affinity of an inhibitor to the Keap1-Nrf2 interaction.

Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to the much larger Keap1 protein, its tumbling is slowed, leading to an increase in fluorescence polarization. An inhibitor that competes with the fluorescent peptide for binding to Keap1 will cause a decrease in polarization.

Materials:

-

Recombinant human Keap1 protein (Kelch domain)

-

Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4)

-

384-well, non-binding, black microplates

-

Microplate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In each well of the microplate, add the fluorescently labeled Nrf2 peptide to a final concentration of 1-10 nM.

-

Add the serially diluted inhibitor to the wells.

-

Initiate the binding reaction by adding the Keap1 protein to a final concentration determined by prior titration (typically in the low nanomolar range).

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

Measure the fluorescence polarization using the microplate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Response Element (ARE) Luciferase Reporter Assay

This cell-based assay measures the ability of an inhibitor to activate the Nrf2 pathway in a cellular context.

Principle: A cell line (e.g., HepG2) is stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE. When Nrf2 is activated by an inhibitor, it translocates to the nucleus, binds to the ARE, and drives the expression of luciferase. The amount of light produced upon the addition of luciferin is proportional to the level of Nrf2 activation.

Materials:

-

ARE-luciferase reporter cell line (e.g., HepG2-ARE)

-

Cell culture medium and supplements

-

96-well, white, clear-bottom cell culture plates

-

Luciferase assay reagent (containing luciferin)

-

Luminometer

Procedure:

-

Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 16-24 hours.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

The EC50 value is determined by plotting the fold induction of luciferase activity against the logarithm of the inhibitor concentration.

Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Gene Expression

This assay confirms the activation of the Nrf2 pathway by measuring the mRNA levels of its downstream target genes.

Principle: Cells are treated with the inhibitor, and the total RNA is extracted. The RNA is then reverse-transcribed into cDNA, which is used as a template for qRT-PCR with primers specific for Nrf2 target genes (e.g., NQO1, HMOX1). The increase in mRNA levels is quantified relative to a housekeeping gene.

Materials:

-

Cell line of interest (e.g., A549, HaCaT)

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qRT-PCR master mix

-

Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 6-24 hours).

-

Extract total RNA from the cells.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using the cDNA, specific primers, and a qRT-PCR master mix.

-

Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.

Conclusion

This compound is a promising small molecule tool compound for the study of the Keap1-Nrf2 signaling pathway. Its ability to disrupt this protein-protein interaction holds therapeutic potential for a variety of diseases characterized by oxidative stress. The experimental protocols detailed in this guide provide a robust framework for the evaluation of this and other similar inhibitors. Further studies are required to fully elucidate the in vivo efficacy and safety profile of this compound.

References

An In-depth Technical Guide to the Keap1-Nrf2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2][3] This pathway plays a pivotal role in maintaining cellular homeostasis by orchestrating the expression of a vast array of cytoprotective genes.[4] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[2][3][4] However, upon exposure to cellular stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[2][4]

Dysregulation of the Keap1-Nrf2 pathway has been implicated in a multitude of human diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][5] Consequently, this pathway has emerged as a promising target for therapeutic intervention. This guide provides a comprehensive technical overview of the core components and mechanisms of the Keap1-Nrf2 signaling pathway, presents key quantitative data, details essential experimental protocols for its investigation, and offers visualizations to facilitate a deeper understanding of this vital cellular process.

Core Components of the Keap1-Nrf2 Pathway

The functionality of this signaling cascade relies on the intricate interplay between its primary components:

-

Nrf2 (Nuclear factor erythroid 2-related factor 2): A basic leucine zipper (bZIP) transcription factor that acts as the master regulator of the antioxidant response.[2] It possesses several functional domains, most notably the Neh2 domain, which contains motifs for Keap1 binding.

-

Keap1 (Kelch-like ECH-associated protein 1): A substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex.[1][2] Keap1 acts as a sensor for oxidative and electrophilic stress through its reactive cysteine residues. It contains a BTB domain, which is crucial for dimerization and interaction with Cul3, and a Kelch domain, which binds to Nrf2.

-

ARE (Antioxidant Response Element): A specific DNA sequence (5'-TGACNNNGC-3') located in the promoter region of Nrf2 target genes.[2][6] The binding of the Nrf2-sMaf heterodimer to the ARE initiates the transcription of these genes.

Mechanism of Action

The Keap1-Nrf2 pathway operates through a sophisticated mechanism that ensures a rapid and robust response to cellular stress.

Basal Conditions: Nrf2 Degradation

Under homeostatic conditions, Keap1 homodimers bind to the DLG and ETGE motifs within the Neh2 domain of Nrf2.[7] This interaction facilitates the polyubiquitination of Nrf2 by the Cul3-Rbx1 E3 ligase complex, targeting it for continuous degradation by the 26S proteasome.[3] This process maintains low intracellular levels of Nrf2, with a half-life of approximately 13-21 minutes.[5]

Stress Conditions: Nrf2 Activation

Upon exposure to oxidative or electrophilic stressors, specific reactive cysteine residues within Keap1 (such as C151, C273, and C288) are modified.[5] This modification induces a conformational change in Keap1, disrupting its ability to mediate Nrf2 ubiquitination.[8] As a result, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus.[1]

In the nucleus, Nrf2 forms a heterodimer with a small Maf protein. This complex then binds to the ARE sequences in the promoter regions of a wide array of target genes, leading to their transcriptional activation.[2] These target genes encode for a variety of cytoprotective proteins, including antioxidant enzymes, detoxification enzymes, and proteins involved in glutathione metabolism.

Downstream Nrf2 Target Genes

Nrf2 regulates the expression of over 200 genes involved in cellular protection.[9] Key target genes include:

-

Antioxidant Enzymes:

-

Glutathione Metabolism:

-

Detoxification Enzymes:

-

Various UDP-glucuronosyltransferases (UGTs)

-

Aldo-keto reductases (AKRs)

-

-

Drug Transporters:

-

ATP-binding cassette (ABC) transporters

-

Quantitative Data Summary

The following tables summarize key quantitative parameters of the Keap1-Nrf2 signaling pathway.

Table 1: Protein Properties and Interactions

| Parameter | Value | Cell Type/Condition | Source |

| Keap1-Nrf2 (ETGE motif) Binding Affinity (Kd) | ~5 nM | In vitro | [7] |

| Keap1-Nrf2 (DLG motif) Binding Affinity (Kd) | ~1 µM | In vitro | [7] |

| Nrf2 Half-life (Basal) | 13-21 minutes | Various | [5] |

| Nrf2 Half-life (Under Stress) | 100-200 minutes | High oxidative stress | [5] |

| Keap1 Half-life (Basal) | 12.7 hours | RAW 264.7 cells | [7] |

Table 2: Cellular Protein Concentrations

| Protein | Concentration (molecules/cell) | Concentration (nM) | Cell Type | Source |

| Nrf2 (Basal) | 49,000 | 149 (Cytoplasm), 278 (Nucleus) | RAW 264.7 cells | [4] |

| Nrf2 (Induced) | 343,000 (DEM treatment) | 619 (Cytoplasm), 2,733 (Nucleus) | RAW 264.7 cells | [4] |

| Keap1 | 174,000 | 1,060 (Cytoplasm) | RAW 264.7 cells | [4] |

| Cul3 | 170,000 | 941 (Cytoplasm) | RAW 264.7 cells | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to study the Keap1-Nrf2 pathway are provided below.

Chromatin Immunoprecipitation (ChIP) for Nrf2 Binding

This protocol allows for the identification of genomic regions where Nrf2 binds.

1. Cell Cross-linking and Lysis:

-

Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction with 125 mM glycine for 5 minutes.

-

Harvest and lyse the cells to isolate nuclei.

2. Chromatin Shearing:

-

Sonciate the nuclear lysate to shear chromatin into fragments of 200-1000 bp.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-Nrf2 antibody or a negative control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

4. Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

6. Analysis:

-

Analyze the purified DNA by qPCR using primers for known or putative ARE-containing regions, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.[11][12][13]

Luciferase Reporter Assay for Nrf2 Activity

This assay quantifies the transcriptional activity of Nrf2.[14]

1. Plasmid Construction and Transfection:

-

Clone a luciferase reporter construct containing multiple copies of the ARE sequence upstream of a minimal promoter.

-

Co-transfect the ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into cells.

2. Cell Treatment:

-

Treat the transfected cells with compounds of interest (potential Nrf2 activators or inhibitors) for a specified duration (e.g., 16-24 hours).[15]

3. Cell Lysis and Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Compare the normalized luciferase activity in treated cells to that in vehicle-treated control cells to determine the effect of the compound on Nrf2 transcriptional activity.

Immunofluorescence for Nrf2 Nuclear Translocation

This method visualizes the subcellular localization of Nrf2.[16][17][18]

1. Cell Culture and Treatment:

-

Grow cells on glass coverslips and treat with stimuli to induce Nrf2 nuclear translocation.

2. Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

3. Blocking and Antibody Incubation:

-

Block non-specific binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.[16]

-

Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

4. Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

5. Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear and cytoplasmic fluorescence intensity to determine the extent of Nrf2 nuclear translocation.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression

This technique measures the mRNA levels of Nrf2 target genes.[19][20]

1. RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells using a suitable RNA extraction kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

2. qPCR Reaction:

-

Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the Nrf2 target genes of interest (e.g., HMOX1, NQO1, GCLC).

-

Include primers for a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

3. Thermal Cycling and Data Acquisition:

-

Perform the qPCR on a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[19][20]

4. Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the control samples.[20]

Visualizations

Diagram 1: The Keap1-Nrf2 Signaling Pathway

Caption: Overview of the Keap1-Nrf2 signaling cascade.

Diagram 2: Experimental Workflow for ChIP-seq

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Diagram 3: Logical Relationship of Nrf2 Activation

Caption: Logical flow of events leading to Nrf2 activation.

References

- 1. Transcriptional Regulation by Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. NFE2L2 - Wikipedia [en.wikipedia.org]

- 4. Absolute Amounts and Status of the Nrf2-Keap1-Cul3 Complex within Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Interaction Energetics and Druggability of the Protein-Protein Interaction between Kelch-like ECH-associated Protein 1 (KEAP1) and Nuclear Factor, Erythroid 2 Like 2 (Nrf2) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Identification of a Stable, Non-Canonically Regulated Nrf2 Form in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]

- 12. 4.16. Chromatin Immunoprecipitation (ChIP) Assay [bio-protocol.org]

- 13. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Therapeutic Potential of Keap1-Nrf2 Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Its role in a multitude of disease pathologies has made it a significant target for therapeutic intervention.[1][2] This guide provides a detailed overview of the Keap1-Nrf2 pathway, the therapeutic rationale for its inhibition, quantitative data on current inhibitors, and detailed experimental protocols for assessing pathway modulation.

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is the primary regulator of cytoprotective responses to endogenous and exogenous stressors like reactive oxygen species (ROS).[3] The central components of this pathway are Nrf2, a transcription factor, and Keap1, a repressor protein that targets Nrf2 for degradation.[3][4]

Under Basal Conditions: Under normal, unstressed conditions, a homodimer of Keap1 binds to Nrf2 in the cytoplasm.[5] Keap1 functions as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for polyubiquitination and subsequent degradation by the 26S proteasome.[5][6] This process keeps Nrf2 levels low, preventing the constitutive activation of its target genes.[3] The interaction is mediated by two binding motifs in the Neh2 domain of Nrf2, a high-affinity 'ETGE' motif and a low-affinity 'DLG' motif, both of which bind to the Kelch domain of the Keap1 dimer.[4][5]

Under Stress/Induced Conditions: In the presence of oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[3][7] This modification induces a conformational change in the Keap1 protein, disrupting its ability to ubiquitinate Nrf2.[7] As a result, newly synthesized Nrf2 is stabilized, escapes degradation, and translocates to the nucleus.[6] In the nucleus, Nrf2 forms a heterodimer with small Maf (sMAF) proteins and binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[3][8] This binding initiates the transcription of a wide array of over 300 cytoprotective genes, including those involved in antioxidant synthesis (e.g., GCLC), detoxification (e.g., NQO1, GSTs), and anti-inflammatory responses (e.g., HMOX1).[8]

Therapeutic Potential and Classes of Inhibitors

Dysregulation of the Keap1-Nrf2 pathway is implicated in numerous diseases, including neurodegenerative disorders, cancer, and chronic inflammatory conditions.[2] Consequently, pharmacological activation of Nrf2 is a promising therapeutic strategy.[9] Nrf2 activators can be broadly classified into two main categories:

-

Electrophilic "Indirect" Activators: These are the most common type of Nrf2 activators. They are electrophilic molecules that covalently modify the highly reactive cysteine residues on Keap1.[9][10] This modification mimics the effect of oxidative stress, leading to the release and activation of Nrf2.[10]

-

Protein-Protein Interaction (PPI) Inhibitors: A newer class of drugs, these non-covalent inhibitors directly block the binding site on the Keap1 Kelch domain where Nrf2 docks.[9][10] By preventing the Keap1-Nrf2 interaction, they inhibit Nrf2 degradation.[10] This approach is considered more selective and may avoid the "off-target" effects associated with reactive electrophilic compounds.[9][11]

The therapeutic activation of Nrf2 is a double-edged sword; while it is protective in normal cells, constitutive Nrf2 activation can provide a survival advantage to cancer cells, enhancing chemoresistance.[3][12] This makes Nrf2 inhibition a desirable strategy in certain oncology settings.[9]

Quantitative Data on Keap1-Nrf2 Inhibitors

The development of Keap1-Nrf2 pathway modulators has led to several compounds advancing into preclinical and clinical studies. The following table summarizes quantitative data for representative inhibitors, primarily focusing on direct PPI inhibitors.

| Compound Name/Class | Type | Assay Method | IC50 / KD | Target Genes Induced | Reference |

| Compound 33 (Benzoxathiazepine derivative) | PPI Inhibitor | Not Specified | 15 nM (IC50) | NQO1 | [13] |

| Compound 13 (Diacetic derivative) | PPI Inhibitor | Not Specified | 63 nM (IC50) | Not Specified | [13] |

| Compound 2 (THIQ derivative) | PPI Inhibitor | Fluorescence Polarization | 1 µM (KD) | Not Specified | [13] |

| Iridium (III) Complex 1 | PPI Inhibitor | Fluorescence Polarization | 1.15 µM (IC50) | Nrf2, HO-1, NQO1 | [14] |

| Peptide p12 (8-mer) | PPI Inhibitor | Fluorescence Polarization | 21.7 µM (IC50) | Not Specified | [5] |

| ML334 (Control) | PPI Inhibitor | Fluorescence Polarization | 1.58 µM (IC50) | Not Specified | [14] |

Note: IC50 (half-maximal inhibitory concentration) and KD (dissociation constant) values are measures of potency. Lower values indicate higher potency. Data is compiled from various assays and conditions, affecting direct comparability.

Key Experimental Protocols

Evaluating the efficacy of Keap1-Nrf2 inhibitors requires a suite of biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.

This cell-based assay is a cornerstone for quantifying Nrf2 transcriptional activity. It utilizes a reporter gene (e.g., firefly luciferase) under the control of multiple ARE sequences.[15][16] Activation of Nrf2 leads to luciferase expression, which can be measured as a luminescent signal.[17]

Objective: To measure the ability of a test compound to induce Nrf2-mediated gene transcription.

Materials:

-

AREc32 cells (or other suitable cell line stably transfected with an ARE-luciferase reporter construct).[15]

-

Cell culture medium (e.g., DMEM), 10% FBS, 1% Penicillin-Streptomycin.

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., tert-butylhydroquinone, tBHQ).[15]

-

96-well cell culture plates (white, opaque for luminescence).

-

Phosphate-Buffered Saline (PBS).

-

Luciferase lysis buffer (e.g., Promega Reporter Lysis Buffer).

-

Luciferase substrate (e.g., D-Luciferin).[18]

-

Luminometer plate reader.

Protocol:

-

Cell Seeding: Seed ARE-reporter cells into a white, 96-well plate at a density of 1.0 - 1.5 x 10⁴ cells per well in 100 µL of complete medium.[15] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of test compounds and the positive control (e.g., 25 µM tBHQ) in culture medium.[15] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for another 24 hours at 37°C, 5% CO₂.[15]

-

Cell Lysis: Discard the medium and wash the cells once with 100 µL of PBS per well.[15] Add 20-40 µL of luciferase lysis buffer to each well.[15][18] To ensure complete lysis, a freeze-thaw cycle can be performed.[15]

-

Luminescence Measurement: Transfer 10-20 µL of the cell lysate to a new white, opaque 96-well assay plate.[15][18] Program a luminometer to inject ~100 µL of luciferase substrate into each well and immediately measure the luminescence.[15]

-

Data Analysis: The activity is typically expressed as "fold induction" by normalizing the relative light units (RLU) of treated wells to the RLU of the vehicle control wells.

This biochemical assay directly measures the ability of a compound to disrupt the interaction between Keap1 and Nrf2. Fluorescence Polarization (FP) is a common, high-throughput method for this purpose.[4][19]

Objective: To identify and quantify the potency of compounds that directly inhibit the Keap1-Nrf2 protein-protein interaction.

Principle: The assay uses a fluorescently-labeled peptide derived from the Nrf2 'ETGE' motif (the probe) and the purified Keap1 Kelch domain protein.[4] When the small, fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling slows dramatically, leading to high polarization.[4] An inhibitor will compete with the peptide for binding to Keap1, displacing it and causing a decrease in polarization.[19]

Materials:

-

Purified, recombinant Keap1 Kelch domain protein.

-

Fluorescently-labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide).[4]

-

Assay buffer (specific composition depends on protein stability, e.g., Tris-based buffer with salt and stabilizers).

-

Test compounds and a known PPI inhibitor as a positive control.

-

384-well, low-volume, black assay plates.

-

A plate reader capable of measuring fluorescence polarization.

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of Keap1 protein and the fluorescent Nrf2 probe in assay buffer at optimized concentrations (determined during assay development).

-

Assay Setup: To the wells of a 384-well plate, add:

-

A small volume (e.g., 5 µL) of test compound or control.

-

A volume (e.g., 10 µL) of the Keap1 protein solution.

-

Include controls:

-

Low Polarization Control: Probe + buffer (no protein).

-

High Polarization Control: Probe + Keap1 protein + vehicle (no inhibitor).

-

-

-

Incubation: Mix the plate gently and incubate at room temperature for a set period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.[19]

-

Probe Addition: Add a volume (e.g., 5 µL) of the fluorescent Nrf2 peptide probe to all wells.

-

Final Incubation: Mix and incubate for another period (e.g., 30 minutes), protected from light.

-

Measurement: Read the plate on a fluorescence polarization reader using appropriate excitation and emission filters for the chosen fluorophore (e.g., FITC).

-

Data Analysis: Convert raw polarization values into percent inhibition relative to the high and low controls. Plot percent inhibition against compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The Keap1-Nrf2 pathway remains a compelling target for therapeutic development across a range of diseases characterized by oxidative stress and inflammation. While early electrophilic activators demonstrated clinical potential, the field is increasingly focused on developing more selective, non-covalent PPI inhibitors to minimize off-target toxicities.[11] The assays and data presented in this guide provide a foundational framework for professionals engaged in the discovery and development of next-generation Keap1-Nrf2 modulators. Future research will likely focus on tissue-specific delivery, refining the selectivity of inhibitors, and exploring combination therapies, particularly in the context of oncology.

References

- 1. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Keap1-Nrf2 pathway: promising therapeutic target to counteract ROS-mediated damage in cancers and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current Landscape of NRF2 Biomarkers in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 13. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Nrf2/ARE activation assay [bio-protocol.org]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. researchgate.net [researchgate.net]

- 18. Nrf2 luciferase reporter assay. [bio-protocol.org]

- 19. bpsbioscience.com [bpsbioscience.com]

Technical Whitepaper: Targeting the Keap1-Nrf2 Protein-Protein Interaction

Audience: Researchers, scientists, and drug development professionals.

Core Topic: A technical guide on the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI), with a focus on binding affinity, experimental protocols, and signaling pathways.

Disclaimer: As of November 2025, a public record for a compound specifically named "Keap1-Nrf2-IN-5" with associated binding affinity data is not available in peer-reviewed literature or public databases. This guide provides a comprehensive overview of the Keap1-Nrf2 target class using data from well-characterized small molecule inhibitors.

Executive Summary

The Kelch-like ECH-associated protein 1 (Keap1) serves as a master regulator of cellular response to oxidative and electrophilic stress by controlling the stability of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] The disruption of the Keap1-Nrf2 protein-protein interaction (PPI) is a validated therapeutic strategy to stabilize Nrf2, enabling its translocation to the nucleus and the subsequent transcription of a suite of antioxidant and cytoprotective genes.[2][3] This whitepaper provides a technical overview of the binding affinities of known inhibitors, detailed experimental protocols for their characterization, and a visual representation of the core signaling pathway.

The Keap1-Nrf2 Signaling Pathway

Under homeostatic conditions, a Keap1 homodimer binds to Nrf2 via two key motifs in Nrf2's Neh2 domain: a high-affinity ETGE motif and a low-affinity DLG motif.[4] This interaction allows the Keap1-Cul3-Rbx1 E3 ubiquitin ligase complex to polyubiquitinate Nrf2, marking it for rapid degradation by the proteasome.[1][2] Small molecule inhibitors or cellular stress can disrupt this interaction, leading to Nrf2 stabilization, nuclear accumulation, and activation of the Antioxidant Response Element (ARE), driving the expression of protective genes like NQO1 and HO-1.

Quantitative Data: Binding Affinities of Keap1-Nrf2 Inhibitors

The potency of small molecule inhibitors is typically quantified by their binding affinity (e.g., Kd, Ki) or functional inhibition (e.g., IC50, EC50). The following table summarizes data for several classes of well-documented, non-covalent Keap1-Nrf2 PPI inhibitors.

| Compound/Series | Binding Affinity (Kd) | Functional Potency (IC50/EC50) | Assay Method(s) | Reference(s) |

| CPUY192018 (Compound 2) | 3.59 nM | 28.6 nM (EC50) | Fluorescence Polarization (FP) | [5] |

| GSK Compound (13/22) | 1.3 nM | 15 nM (IC50) | ITC, FP | [4][6][7] |

| THIQ (Compound 2) | 1.0 µM | 3.0 µM (IC50) | Fluorescence Polarization (FP) | [6][8] |

| Cyclic Peptide (19) | 18.12 nM (ITC), 6.19 nM (BLI) | 18.31 nM (IC50) | ITC, BLI, FP | [9] |

| Virtual Screen Hit (11) | 2.9 µM | Not Reported | Not Specified | [9] |

| Urea Derivative (14) | Not Reported | Not Reported | Co-crystallization | [6] |

Kd: Dissociation Constant; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration; ITC: Isothermal Titration Calorimetry; FP: Fluorescence Polarization; BLI: Biolayer Interferometry.

Experimental Protocols

Accurate determination of binding affinity is critical for drug development. Several biophysical and biochemical assays are commonly employed.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay measures the proximity of two molecules. For the Keap1-Nrf2 interaction, a donor fluorophore (e.g., Terbium-cryptate) is typically conjugated to an anti-His antibody that binds a His-tagged Keap1 Kelch domain, and an acceptor fluorophore (e.g., d2 or FITC) is conjugated to a synthetic Nrf2 peptide (containing the ETGE motif). Inhibition of the interaction by a test compound leads to a decrease in the FRET signal.

Detailed Methodology:

-

Reagents: His-tagged Keap1 Kelch domain protein, FITC-labeled Nrf2 peptide (e.g., 9-mer), Tb-conjugated anti-His antibody, assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

Assay Plate Preparation: Dispense test compounds at various concentrations into a low-volume 384-well plate.

-

Protein-Peptide Incubation: Add a pre-mixed solution of Keap1 protein and Tb-anti-His antibody to the wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.

-

Competition Reaction: Add the FITC-Nrf2 peptide to all wells to initiate the binding/competition reaction. Incubate for 2-4 hours at room temperature, protected from light.

-

Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time-delayed excitation (e.g., at 337 nm).

-

Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm * 10,000). Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS).

Detailed Methodology:

-

Sample Preparation: Dialyze both the Keap1 protein (in the sample cell) and the inhibitor (in the titration syringe) extensively against the same buffer (e.g., 25 mM Phosphate, 150 mM NaCl, pH 7.5) to minimize buffer mismatch artifacts.

-

Instrument Setup: Set the instrument to the desired temperature (e.g., 25°C). Load the Keap1 protein solution into the sample cell and the inhibitor solution into the syringe.

-

Titration: Perform a series of small, sequential injections of the inhibitor into the protein solution. Each injection produces a heat-flow peak.

-

Data Acquisition: The instrument records the heat change after each injection until the binding sites on the protein are saturated.

-

Data Analysis: Integrate the heat-flow peaks to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

Fluorescence Polarization (FP) Assay

FP assays measure the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution (low polarization). When bound to the much larger Keap1 protein, its tumbling slows significantly, resulting in a higher polarization value.

Detailed Methodology:

-

Reagents: Keap1 Kelch domain protein, a fluorescently labeled Nrf2 peptide (e.g., FAM-Nrf2), and assay buffer.

-

Assay Principle: A competitive FP assay is established. Test compounds compete with the fluorescent peptide for binding to Keap1.

-

Procedure: In a microplate, add a fixed concentration of Keap1 and the fluorescent peptide to wells containing serial dilutions of the test compound.

-

Incubation: Allow the reaction to reach equilibrium (e.g., 30-60 minutes at room temperature).

-

Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.

-

Data Analysis: A potent inhibitor will displace the fluorescent peptide, causing a decrease in polarization. Plot the polarization values against the inhibitor concentration to determine the IC50.[8]

Conclusion

The Keap1-Nrf2 axis remains a high-interest target for therapeutic intervention in diseases characterized by oxidative stress. While a specific compound "this compound" is not publicly documented, the field is rich with potent, well-characterized inhibitors that demonstrate the druggability of this protein-protein interaction. The successful development of future clinical candidates will rely on the precise and reproducible application of biophysical and biochemical assays, such as TR-FRET, ITC, and FP, to accurately quantify binding affinity and guide structure-activity relationship studies.

References

- 1. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Structural Basis of Keap1-Nrf2 Inhibition by a Macrocyclic Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular basis for the inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) by the macrocyclic inhibitor, Keap1-Nrf2-IN-5. This inhibitor serves as a potent and valuable tool for studying the therapeutic potential of Nrf2 activation in diseases characterized by oxidative stress. This document outlines the quantitative binding data, detailed experimental protocols for key assays, and visual representations of the signaling pathway and inhibitory mechanism.

The Keap1-Nrf2 Signaling Pathway

Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for a Cullin-3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.

In response to oxidative or electrophilic stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to escape degradation and translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The resulting gene expression upregulates the cellular antioxidant and detoxification defense systems.

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of inhibition by IN-5.

Quantitative Analysis of this compound Binding

This compound, also referred to as "compound 1" in the primary literature, is a macrocyclic inhibitor designed to disrupt the Keap1-Nrf2 interaction. Its binding affinity and inhibitory potency have been characterized using various biophysical and biochemical assays.[1]

| Parameter | Value | Assay Method | Reference |

| IC50 | 4.1 µM | Fluorescence Polarization (FP) | [1] |

| Kd | 3.7 µM | Surface Plasmon Resonance (SPR) | [1] |

| KD | 4 µM | Isothermal Titration Calorimetry (ITC) | [2] |

Structural Basis of Inhibition

The co-crystal structure of Keap1 in complex with this compound (PDB ID: 6Z6A) reveals the molecular details of its inhibitory mechanism.[3][4] The inhibitor binds to the Kelch domain of Keap1, the same pocket that recognizes the "ETGE" motif of Nrf2. The macrocyclic structure of the inhibitor positions its key pharmacophoric features to mimic the binding of Nrf2, thereby competitively inhibiting the protein-protein interaction.

Key interactions observed in the co-crystal structure include:

-

Hydrogen bonds: The inhibitor forms a network of hydrogen bonds with key residues in the Keap1 binding pocket, including Arg415 and Arg483.

-

Hydrophobic interactions: The macrocyclic scaffold and its substituents engage in hydrophobic interactions with residues such as Tyr572, contributing to the binding affinity.

The binding of this compound to the Nrf2 binding site on the Keap1 Kelch domain physically blocks the association of Nrf2, leading to its stabilization and subsequent downstream signaling.

References

In Vitro Profile of a Potent Keap1-Nrf2 Protein-Protein Interaction Inhibitor: A Technical Overview of KI-696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of KI-696, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). Due to the absence of publicly available data for a compound designated "Keap1-Nrf2-IN-5," this document focuses on the well-characterized probe KI-696 as a representative example to illustrate the experimental approaches and data analysis central to the evaluation of Keap1-Nrf2 inhibitors.

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2] Inhibition of the Keap1-Nrf2 interaction prevents Nrf2 degradation, leading to its nuclear accumulation and the transcriptional activation of a battery of cytoprotective genes.[3] Small molecule inhibitors of this PPI are therefore of significant interest for the potential treatment of a wide range of diseases associated with oxidative stress.

Quantitative Data Summary

The following table summarizes the key quantitative in vitro data for the Keap1-Nrf2 inhibitor KI-696, showcasing its high affinity and potency.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Isothermal Titration Calorimetry (ITC) | Kd | 1.3 nM | Recombinant KEAP1 Kelch domain | [4][5][6] |

| Off-target Screening | IC50 (OATP1B1) | 2.5 µM | --- | [4][5] |

| IC50 (BSEP) | 4.0 µM | --- | [4][5] | |

| IC50 (PDE3A) | 10 µM | --- | [4][5] | |

| Cytotoxicity Assay | --- | No cytotoxicity up to 10 µM | BEAS-2B | [4][5] |

Signaling Pathway and Mechanism of Action

The Keap1-Nrf2 signaling pathway is a cornerstone of the cellular antioxidant response. The mechanism of action of inhibitors like KI-696 involves the direct disruption of the interaction between Keap1 and Nrf2.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are the protocols for key experiments used to characterize Keap1-Nrf2 inhibitors.

Isothermal Titration Calorimetry (ITC)

ITC is a biophysical technique used to directly measure the heat changes that occur upon binding of a small molecule to a protein, allowing for the determination of the dissociation constant (Kd).

Workflow:

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KI-696 |KEAP1/NRF2 PPI inhibitor | CAS 1799974-70-1 | Buy KI696 from Supplier InvivoChem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. KI696 | Nrf2 | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for Keap1-Nrf2-IN-5 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Keap1-Nrf2-IN-5, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data for the effective application of this compound in research and drug development settings.

Introduction to the Keap1-Nrf2 Pathway and this compound

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby keeping its intracellular levels low. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

This compound is a small molecule inhibitor that directly targets the protein-protein interaction between Keap1 and Nrf2. By preventing the binding of Nrf2 to Keap1, this compound mimics the cellular stress response, leading to the accumulation of Nrf2 and the subsequent activation of the Nrf2-dependent antioxidant response.

Quantitative Data for this compound

The following table summarizes the key biochemical data for this compound, providing a reference for its potency and binding affinity.

| Parameter | Value | Reference |

| IC50 | 4.1 µM | [1] |

| Kd | 3.7 µM | [1] |

| Molecular Formula | C23H30N4O6S | |

| Molecular Weight | 490.6 g/mol |

Signaling Pathway Diagram

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound in cell culture.

Experimental Protocols

The following are detailed protocols for key experiments to assess the activity of this compound in a cell culture setting.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Based on the molecular weight of this compound (490.6 g/mol ), calculate the mass required to prepare a 10 mM stock solution in a desired volume of DMSO.

-

Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the appropriate volume of sterile DMSO to the tube.

-

Vortex the tube until the compound is completely dissolved. Gentle warming may be necessary but avoid excessive heat.

-

Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: ARE-Luciferase Reporter Assay for Nrf2 Activity

Objective: To quantify the activation of the Nrf2 pathway by this compound by measuring the activity of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

-

AREc32 cells (or other suitable ARE-reporter cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (from Protocol 1)

-

Positive control (e.g., 10 µM tert-Butylhydroquinone - tBHQ)

-

Vehicle control (DMSO)

-

96-well white, clear-bottom cell culture plates

-

Luciferase assay reagent (e.g., Promega Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count AREc32 cells.

-

Seed the cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting concentration range is 0.1 µM to 50 µM.

-

Also prepare solutions for the positive control (tBHQ) and vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

-

Incubate for 5-10 minutes at room temperature, protected from light, to ensure complete cell lysis and signal stabilization.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Normalize the luminescence readings of the treated wells to the vehicle control to determine the fold induction of ARE activity.

-

Plot the fold induction against the concentration of this compound to generate a dose-response curve and calculate the EC50 value.

-

Protocol 3: Western Blot Analysis of Nrf2 and Target Proteins

Objective: To determine the effect of this compound on the protein levels of Nrf2 and its downstream targets, HO-1 and NQO1.

Materials:

-

Selected cell line (e.g., HepG2, SH-SY5Y)

-

Complete cell culture medium

-

This compound stock solution

-

Positive control (optional, e.g., 10 µM tBHQ)

-

Vehicle control (DMSO)

-

6-well cell culture plates

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin (or other loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM), a positive control, and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

-

Western Blotting:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using image analysis software and normalize the protein of interest to the loading control.

-

Protocol 4: Quantitative PCR (qPCR) for Nrf2 Target Gene Expression

Objective: To measure the effect of this compound on the mRNA expression levels of Nrf2 target genes.

Materials:

-

Selected cell line

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (DMSO)

-

6-well cell culture plates

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment and RNA Extraction:

-

Follow the cell seeding and treatment procedure as described in Protocol 3. A shorter treatment time (e.g., 4-8 hours) may be optimal for detecting changes in mRNA levels.

-

After treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit.

-

-

qPCR:

-

Set up the qPCR reactions in a 96-well qPCR plate. Each reaction should include the qPCR master mix, forward and reverse primers for a specific gene, and the diluted cDNA template.

-

Run the qPCR plate in a real-time PCR instrument using a standard cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

-

Conclusion

These application notes provide a framework for the investigation of this compound in cell culture. The provided protocols for inhibitor preparation, reporter gene assays, Western blotting, and qPCR will enable researchers to effectively characterize the cellular activity of this potent Keap1-Nrf2 PPI inhibitor. It is recommended to optimize experimental conditions, such as cell density, inhibitor concentration, and treatment duration, for each specific cell line and research question.

References

Application Notes and Protocols for In Vivo Use of Keap1-Nrf2-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Keap1-Nrf2-IN-5 is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI).[1] By disrupting the binding of Keap1 to Nrf2, this compound prevents the ubiquitination and subsequent proteasomal degradation of Nrf2.[2][3][4][5][6][7][8] This leads to the accumulation of Nrf2, its translocation to the nucleus, and the subsequent activation of the Antioxidant Response Element (ARE), driving the expression of a wide array of cytoprotective genes.[5][6] The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, and its activation is a promising therapeutic strategy for a variety of diseases characterized by inflammation and oxidative damage.[2][9]

These application notes provide a comprehensive guide for the in vivo use of this compound, including its mechanism of action, physicochemical properties, and a detailed, representative experimental protocol for preclinical studies.

Mechanism of Action

Under basal conditions, the Keap1 homodimer binds to the Neh2 domain of Nrf2, facilitating its ubiquitination by the Cul3-based E3 ligase complex and subsequent degradation by the proteasome.[7] this compound, a macrocyclic peptide-like molecule, acts as a direct, non-covalent inhibitor of the Keap1-Nrf2 PPI. It occupies the Nrf2 binding pocket on the Kelch domain of Keap1, thereby preventing the sequestration of Nrf2. This allows newly synthesized Nrf2 to accumulate in the cytoplasm and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the ARE, initiating the transcription of numerous antioxidant and cytoprotective genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).

Quantitative Data

While specific in vivo pharmacokinetic and pharmacodynamic data for this compound are not publicly available, the following table summarizes its known in vitro properties. This information is crucial for designing initial in vivo experiments.

| Property | Value | Reference |

| IC50 (Keap1-Nrf2 PPI) | 4.1 µM | [1] |

| Kd (Binding affinity to Keap1) | 3.7 µM | [1] |

| Molecular Formula | C23H30N4O6S | |

| Molecular Weight | 490.58 g/mol | |

| Aqueous Solubility | High | |

| Caco-2 Permeability | Low to Moderate | |

| In Vitro Clearance (Human Liver Microsomes) | Medium |

Experimental Protocols

The following is a representative protocol for a pilot in vivo study to evaluate the efficacy of this compound in a mouse model of oxidative stress-induced pathology, such as lipopolysaccharide (LPS)-induced acute lung injury.

Animal Model

-

Species: C57BL/6 mice

-

Age: 8-10 weeks

-

Sex: Male or female (use of a single sex is recommended to reduce variability)

-

Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

Compound Preparation and Administration

a. Formulation:

Given that this compound is a macrocyclic peptide-like molecule with high aqueous solubility, a simple saline-based formulation is a reasonable starting point. However, for other Keap1-Nrf2 inhibitors, various formulations have been used. If solubility issues arise, consider the following options:

-

Aqueous Solution: Dissolve this compound in sterile, pyrogen-free 0.9% saline.

-

Vehicle with Solubilizing Agents: If solubility is limited, a vehicle containing a small percentage of DMSO (e.g., 5-10%) followed by dilution with saline or a solution of 0.5% carboxymethyl cellulose with 0.25% Tween 80 can be tested. Note: Always perform a vehicle-only control group.

b. Dosing:

-

Dose Range Finding: A preliminary dose-range finding study is recommended. Based on in vitro potency, a starting dose range of 1-10 mg/kg could be explored.

-

Route of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection are common routes for initial studies to ensure bioavailability. Oral administration may be explored later, but the low to moderate Caco-2 permeability suggests that oral bioavailability might be limited.

-

Dosing Frequency: A single daily dose is a common starting point. The optimal frequency will depend on the pharmacokinetic profile of the compound.

Experimental Design and Workflow

Experimental Groups (n=8-10 mice per group):

-

Control: Vehicle + Saline

-

Disease Model: Vehicle + LPS

-

Treatment Group 1: this compound (Low Dose) + LPS

-

Treatment Group 2: this compound (High Dose) + LPS

Procedure:

-

Pre-treatment: Administer the appropriate dose of this compound or vehicle via the chosen route (e.g., i.p.) 1-2 hours before inducing lung injury.

-

Induction of Lung Injury: Administer LPS (e.g., 5-10 mg/kg, i.p. or intratracheally) or saline.

-

Monitoring: Observe the animals for clinical signs of distress at regular intervals.

-

Euthanasia and Sample Collection: At a predetermined time point (e.g., 6, 24, or 48 hours post-LPS), euthanize the mice. Collect blood (for cytokine analysis), bronchoalveolar lavage fluid (BALF; for cell counts and protein levels), and lung tissue.

Endpoint Analysis

a. Target Engagement and Pharmacodynamics:

-

Nuclear Nrf2 Accumulation: Isolate nuclear and cytoplasmic fractions from lung tissue homogenates and perform Western blotting for Nrf2.

-

Nrf2 Target Gene Expression: Measure the mRNA levels of Nrf2 target genes (e.g., Nqo1, Hmox1, Gclc) in lung tissue using qRT-PCR.

-

Nrf2 Target Protein Expression: Measure the protein levels of NQO1 and HO-1 in lung tissue homogenates by Western blotting or ELISA.

b. Efficacy Endpoints:

-

Lung Histopathology: Fix a portion of the lung in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess lung injury (e.g., alveolar wall thickening, inflammatory cell infiltration, edema).

-

Inflammatory Cell Infiltration in BALF: Perform total and differential cell counts on BALF.

-

Pulmonary Edema: Measure the total protein concentration in BALF as an indicator of vascular permeability.

-

Inflammatory Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or serum by ELISA.

-

Oxidative Stress Markers: Measure markers of oxidative stress in lung tissue, such as malondialdehyde (MDA) levels or the ratio of reduced to oxidized glutathione (GSH/GSSG).

Data Presentation